An In-depth Technical Guide to N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Pyrazole Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its versatility allows for extensive functionalization, leading to compounds with diverse pharmacological profiles, including anti-inflammatory, anticancer, and antiviral activities.[2][3][4] This guide focuses on a specific, likely novel derivative, N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine . As of the latest searches, a specific CAS number for this compound has not been cataloged in major chemical databases, suggesting its status as a new chemical entity. This document, therefore, serves as a proactive technical guide, grounded in established chemical principles, to provide a comprehensive overview of its probable synthesis, characteristics, and potential research applications.
Molecular Identity and Physicochemical Profile
While a definitive CAS number is not yet assigned, we can delineate the key structural features and predict the physicochemical properties of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Method |
| Molecular Formula | C₁₀H₁₉N₃O | Based on structural components. |
| Molecular Weight | 197.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small, substituted amines. |
| Boiling Point | >200 °C (estimated) | High polarity and potential for hydrogen bonding. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | Based on the presence of both polar (amine, ether, pyrazole) and nonpolar (ethyl) groups. |
| pKa (Conjugate Acid) | 7.5 - 8.5 (estimated) | Typical range for a tertiary amine. |
Proposed Synthetic Strategy: A Step-by-Step Protocol
The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine can be logically approached through a multi-step process, commencing with the formation of the core pyrazole ring, followed by functionalization at the 4-position and subsequent amination. This proposed pathway is designed for efficiency and relies on well-established chemical transformations.
Overall Synthetic Workflow
The proposed synthesis involves three key stages:
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Synthesis of the 1-Ethyl-1H-pyrazole core.
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Introduction of a reactive handle at the 4-position.
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Reductive amination or nucleophilic substitution to introduce the N-(2-methoxyethyl)amine side chain.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
The initial and crucial step is the formation of the substituted pyrazole ring. A common and effective method is the Paal-Knorr synthesis or variations thereof, followed by formylation at the 4-position, for which the Vilsmeier-Haack reaction is a classic and reliable choice.
Protocol:
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Pyrazole Synthesis (Illustrative): The synthesis of 1-ethyl-1H-pyrazole can be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with ethylhydrazine.
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Vilsmeier-Haack Formylation:
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To a stirred solution of phosphoryl chloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1-ethyl-1H-pyrazole dropwise.
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Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-ethyl-1H-pyrazole-4-carbaldehyde.
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Causality: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles. The electrophilic Vilsmeier reagent, chloroiminium ion, readily attacks the electron-rich C4 position of the pyrazole ring.
The aldehyde functional group is then reduced to a primary alcohol, which is a more versatile intermediate for the subsequent amination step.
Protocol:
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Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in methanol or ethanol at 0 °C.
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Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction by the slow addition of water.
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Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
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Dry the combined organic layers and evaporate the solvent to yield (1-ethyl-1H-pyrazol-4-yl)methanol.
Causality: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes to primary alcohols without affecting the pyrazole ring.
The alcohol is converted to a more reactive leaving group, such as a chloride, to facilitate the final nucleophilic substitution.
Protocol:
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Dissolve (1-ethyl-1H-pyrazol-4-yl)methanol in an appropriate solvent like dichloromethane (DCM) at 0 °C.
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Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise.
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Stir the reaction at room temperature until completion.
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Carefully quench the reaction with a saturated solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(chloromethyl)-1-ethyl-1H-pyrazole. This intermediate is often used immediately in the next step due to potential instability.
Causality: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides via an SN2-type mechanism.
The final step involves the nucleophilic substitution of the chloride with N-(2-methoxyethyl)amine.
Protocol:
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Dissolve 4-(chloromethyl)-1-ethyl-1H-pyrazole in a polar aprotic solvent such as acetonitrile or DMF.
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Add N-(2-methoxyethyl)amine and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated.
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Heat the reaction mixture to 50-70 °C and monitor by TLC.
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After completion, cool the mixture, dilute with water, and extract with an organic solvent.
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Wash the organic layer with water and brine, dry, and concentrate.
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Purify the final product by column chromatography to obtain N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine.
Caption: Mechanism of the final nucleophilic substitution step.
Potential Applications and Research Directions
The structural motifs within N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine suggest several promising avenues for research and development.
As a Scaffold in Drug Discovery
Pyrazole derivatives are known to exhibit a wide range of biological activities.[2][4] The title compound, as a novel entity, could be screened against various biological targets.
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Oncology: Many pyrazole-containing compounds have shown antiproliferative activity.[3][5] The N-ethyl and N-(2-methoxyethyl) substituents could modulate the compound's interaction with kinase active sites or other protein targets.
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Inflammation: The pyrazole core is present in well-known anti-inflammatory drugs. This compound could be investigated for its potential to inhibit key inflammatory mediators.
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Infectious Diseases: The pyrazole scaffold has been explored for its antibacterial, antifungal, and antiviral properties.[2][3]
As a Building Block in Chemical Synthesis
The presence of a tertiary amine and a pyrazole ring makes this compound a potentially valuable building block for the synthesis of more complex molecules. The pyrazole nitrogen atoms can act as ligands for metal catalysts, and the tertiary amine can be further functionalized. 2-Methoxyethylamine itself is a valuable building block in pharmaceutical synthesis.[6]
Characterization and Analytical Methods
For a novel compound, thorough characterization is paramount to confirm its structure and purity.
Table 2: Recommended Analytical Techniques
| Technique | Expected Information |
| ¹H NMR | Confirmation of proton environments, including the ethyl group, pyrazole ring protons, methylene protons, and methoxyethyl protons. |
| ¹³C NMR | Identification of all unique carbon atoms in the molecule. |
| Mass Spectrometry (HRMS) | Accurate mass determination to confirm the molecular formula. |
| FT-IR Spectroscopy | Identification of key functional groups (C-N, C-O, C=N). |
| Elemental Analysis | Determination of the percentage composition of C, H, N, and O. |
Conclusion and Future Outlook
While N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine may not yet be a commercially available compound with a registered CAS number, its synthesis is readily achievable through established synthetic methodologies. Its structural features, combining the privileged pyrazole scaffold with a flexible and polar side chain, make it an intriguing candidate for further investigation in drug discovery and materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related novel pyrazole derivatives.
References
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]
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Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
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Understanding the Role of 2-Methoxyethylamine in Modern Chemical Synthesis. Medium. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
